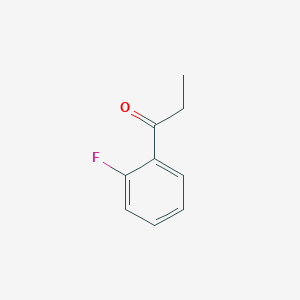

2'-Fluoropropiophenone

説明

Overview of Fluorinated Organic Compounds in Scientific Inquiry

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of contemporary chemical research and development. chemguide.co.uk Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has expanded dramatically due to the unique and often profound changes that fluorine substitution imparts upon a molecule's properties. chemguide.co.ukontosight.ai The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the increased stability of fluorinated compounds. ontosight.aiepo.org

This strategic use of fluorine can significantly alter a compound's physicochemical characteristics, such as its acidity, lipophilicity, and metabolic stability. chemguide.co.uk Consequently, fluorinated organic compounds are integral to the development of a wide array of commercial products. It is estimated that approximately 20% of all modern pharmaceuticals and up to 40% of agrochemicals contain fluorine. chemguide.co.uk Prominent examples include widely used drugs and specialized materials like fluoropolymers, which exhibit unique properties such as high thermal stability and low friction. ontosight.aiepo.org The demand for novel fluorinated building blocks continues to grow, driven by the need for high-performance materials and more effective therapeutic and agricultural agents. chemguide.co.uk

Significance of 2'-Fluoropropiophenone as a Research Chemical

This compound (CAS No: 446-22-0) is a fluorinated aromatic ketone that serves as a valuable intermediate and raw material in diverse areas of chemical synthesis. google.comchemguide.co.uksavemyexams.com Its structure, featuring a fluorine atom at the ortho position of the phenyl ring attached to a propiophenone (B1677668) backbone, makes it a key component in the synthesis of more complex molecules. google.comwikipedia.org

In the pharmaceutical sector, this compound is a crucial intermediate for producing various active pharmaceutical ingredients (APIs), particularly in the development of analgesics and anti-inflammatory drugs. wikipedia.org The presence of the fluorine atom can enhance the reactivity and selectivity in chemical reactions and can influence the biological activity and pharmacokinetic properties of the final drug product. wikipedia.org

Beyond pharmaceuticals, it is utilized in the agrochemical industry as a building block for creating more effective herbicides and insecticides. wikipedia.org In the realm of organic synthesis, researchers employ this compound to construct complex organic molecules with specific desired properties. wikipedia.org It also finds application in materials science for the formulation of advanced polymers and coatings, where its inclusion can improve durability and performance. wikipedia.org Furthermore, it can be used as a standard in analytical chemistry to help calibrate instruments and validate analytical methods. wikipedia.org

Historical Context of Propiophenone Derivatives in Chemical Research

The study of propiophenone and its derivatives is rooted in foundational discoveries in organic chemistry. Propiophenone, the parent compound of this compound, is an aromatic ketone that was a subject of early synthetic chemistry. google.com The German chemist Ludwig Claisen discovered that α-methoxystyrene could be converted to propiophenone when heated. google.com

A significant advancement in the synthesis of propiophenone came with the development of the Friedel-Crafts acylation reaction. google.comontosight.ai This method allows for the preparation of propiophenone by reacting propanoyl chloride with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride. chemguide.co.ukwikipedia.orggoogle.com This reaction became a cornerstone for the industrial production of propiophenones. ontosight.ai

Commercially, propiophenone is also produced via the ketonization of benzoic acid and propionic acid over catalysts like calcium acetate (B1210297) and alumina (B75360) at high temperatures (450–550 °C). google.com Historically, propiophenone derivatives have been vital intermediates in the synthesis of pharmaceuticals, including the appetite suppressant phenmetrazine and the analgesic propoxyphen. ontosight.aigoogle.com The ongoing research into propiophenone derivatives continues to expand their applications into new therapeutic areas. ontosight.ai

Compound Data

Below are tables detailing the identifiers and physicochemical properties of this compound.

Table 1: Compound Identifiers for this compound Data sourced from multiple chemical suppliers and databases. wikipedia.orggoogle.com

| Identifier | Value |

| IUPAC Name | 1-(2-fluorophenyl)propan-1-one |

| Synonyms | Ethyl 2-fluorophenyl ketone, o-Fluoropropiophenone |

| CAS Number | 446-22-0 |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| PubChem CID | 579399 |

| MDL Number | MFCD00009893 |

Table 2: Physicochemical Properties of this compound These values represent typical data and may vary slightly between different sources. chemguide.co.uksavemyexams.comwikipedia.orggoogle.comontosight.ai

| Property | Value |

| Appearance | Colorless to light orange/yellow clear liquid |

| Density | ~1.1 g/cm³ |

| Boiling Point | 204.1 °C at 760 mmHg; 89-91 °C at 12 mmHg |

| Melting Point | 95-99 °C |

| Flash Point | ~79.4 °C |

| Refractive Index | ~1.504 |

| Water Solubility | Not miscible |

| Solubility in other solvents | Soluble in chloroform (B151607), methanol (B129727) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNSIFGTEGKZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963246 | |

| Record name | 1-(2-Fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-22-0 | |

| Record name | 1-(2-Fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoropropiophenone and Its Derivatives

Classical Approaches to 2'-Fluoropropiophenone Synthesis

Traditional methods for synthesizing propiophenones and their fluorinated analogues have long been established in organic chemistry. These approaches typically involve electrophilic aromatic substitution or reactions that build the ketone functionality through carbon-carbon bond formation.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for synthesizing aryl ketones, including propiophenones. researchgate.netnih.govthieme-connect.de The reaction involves treating an aromatic ring with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst. researchgate.net

The mechanism proceeds in several steps:

Generation of the Electrophile : The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride. This polarization facilitates the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion (CH₃CH₂C≡O⁺). researchgate.netnih.gov This acylium ion is the active electrophile in the reaction.

Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. nih.gov

Deprotonation : A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product. rsc.org

A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is that the product, an aryl ketone, is deactivated towards further substitution. The electron-withdrawing nature of the carbonyl group makes the acylated ring less nucleophilic than the starting material, thus preventing polyacylation reactions. researchgate.net

When applying the Friedel-Crafts acylation to a substituted benzene (B151609), such as fluorobenzene, the existing substituent influences both the reaction rate and the regioselectivity of the substitution. The fluorine atom is an ortho-, para-directing group due to its ability to donate lone-pair electrons and stabilize the arenium ion intermediate through resonance. However, due to its high electronegativity, fluorine is also a deactivating group, making fluorobenzene less reactive than benzene itself. rsc.org

The reaction of fluorobenzene with propionyl chloride and a Lewis acid catalyst like AlCl₃ yields a mixture of fluoropropiophenone isomers. The major product is typically the para-isomer (4'-Fluoropropiophenone), with the desired ortho-isomer (this compound) formed as a minor product. This lack of regioselectivity and the difficulty in separating the resulting isomers are significant drawbacks of this classical approach for the specific synthesis of this compound.

| Reactants | Catalyst | Products | Key Observations |

|---|---|---|---|

| Fluorobenzene and Propionyl Chloride | Aluminum Chloride (AlCl₃) | Mixture of this compound (ortho) and 4'-Fluoropropiophenone (para) | The para isomer is the major product due to steric hindrance at the ortho position. The fluorine atom deactivates the ring, requiring stoichiometric amounts of the catalyst. researchgate.netrsc.org |

Classical base-catalyzed reactions, such as the Claisen condensation or the Claisen-Schmidt condensation, are fundamental for forming carbon-carbon bonds and synthesizing carbonyl compounds. escholarship.orgacs.org However, these methods are not typically employed for the direct synthesis of simple propiophenones from aromatic precursors. The Claisen condensation, for instance, involves the reaction between two esters to form a β-keto ester. acs.org The Claisen-Schmidt variation reacts a ketone with an aromatic aldehyde to form an α,β-unsaturated ketone, not a saturated propiophenone (B1677668) structure. rsc.org

A more effective, albeit more modern, strategy that utilizes a strong base for regioselective synthesis is Directed ortho-Metalation (DoM). researchgate.netnih.gov In this method, a Directed Metalation Group (DMG) on the aromatic ring chelates with a strong base, typically an organolithium reagent like n-butyllithium. This interaction directs the base to deprotonate the ring exclusively at the adjacent ortho position, creating a highly reactive aryllithium intermediate. rsc.orgresearchgate.net This intermediate can then be quenched with an electrophile, such as propionyl chloride or a related propionyl equivalent, to selectively form the ortho-substituted product. While fluorine itself is not a strong DMG, other functional groups can be used to direct the metalation ortho to the fluorine atom, providing a powerful tool for synthesizing compounds like this compound with high regioselectivity.

Advanced Synthetic Strategies and Modifications

Modern synthetic chemistry offers advanced methodologies that provide greater control over selectivity and efficiency, particularly for the synthesis of complex and stereochemically defined molecules.

While classical methods often build the fluorinated aromatic ring first, advanced strategies can introduce the fluorine atom at a later stage. Asymmetric nucleophilic fluorination is a powerful technique for creating chiral centers containing a fluorine atom. One notable application is the synthesis of chiral 2-fluoropropiophenone from a precursor like 2-bromopropiophenone (B137518).

In a specific example, a novel chiral quaternary phosphonium fluoride (B91410) salt was synthesized and used as a reagent for the asymmetric nucleophilic fluorination of 2-bromopropiophenone. nih.gov This reaction proceeds via a stereospecific Sₙ2 mechanism, where the chiral reagent delivers the fluoride ion to the prochiral starting material. nih.gov This method resulted in the formation of 2-fluoropropiophenone with a modest yield of 35%. nih.gov The significance of this approach lies in its ability to introduce fluorine asymmetrically, which is crucial for the synthesis of enantiomerically pure pharmaceutical compounds. nih.gov

| Methodology | Precursor | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric Nucleophilic Fluorination | 2-Bromopropiophenone | (Rp)-Benzylmenthylmethylphenylphosphonium fluoride | 2-Fluoropropiophenone | 35% | nih.gov |

| Palladium-Catalyzed C-H Arylation | 2-Bromofluorobenzene | Aryl Bromide / Diphosphine-Palladium Catalyst | 3-Aryl-2-fluorobromobenzene | Varies | nih.gov |

Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecules with high precision and efficiency. Palladium, rhodium, and copper complexes are widely used to catalyze reactions that form C-C and C-F bonds, providing advanced routes to fluorinated structures.

Palladium-catalyzed C–H activation is a particularly powerful strategy. nih.govnih.gov In this approach, a directing group on a fluorinated aromatic substrate can guide a palladium catalyst to selectively activate a C–H bond at a specific position, often ortho to the directing group. nih.gov This activated position can then undergo coupling with various partners, including acylation reagents, to build complex ketone structures. For example, palladium-catalyzed C-H arylation of ortho-substituted fluorobenzenes has been shown to proceed with high regioselectivity at the other ortho-position to the fluorine atom. nih.gov

Rhodium-catalyzed reactions have also been developed for the arylation of fluorinated ketones and for the direct C-H addition of aromatic ketones to unsaturated compounds. rsc.orgmdpi.com Furthermore, copper-mediated fluorination reactions provide an alternative and often more economical route for introducing fluorine into aryl compounds, including aryl iodides and boronic esters. rsc.org These metal-catalyzed methods offer significant advantages over classical approaches by providing higher regioselectivity and functional group tolerance, making them indispensable for the synthesis of complex fluorinated derivatives.

Continuous Flow Reactor Applications in Industrial Synthesis

Continuous flow chemistry has emerged as a powerful technology for the industrial synthesis of chemical compounds, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. springernature.com The principles of continuous flow are particularly applicable to the synthesis of ketones, such as propiophenone derivatives. rsc.orgnih.gov

A notable example of a related industrial synthesis is the multi-step continuous flow process for 3-methoxypropiophenone, a key intermediate for the analgesic tapentadol hydrochloride. acs.org This process utilizes a series of continuously stirred tank reactors (CSTRs) to first generate a Grignard reagent, which then reacts with propionitrile to form the propiophenone. acs.org This is followed by in-line quenching, neutralization, and phase separation. acs.org This methodology achieved a significant increase in yield to 84% compared to 50% in an optimized batch process, with a much shorter reaction time. acs.org

Key features of continuous flow synthesis for propiophenone derivatives include:

Precise Temperature Control: Flow reactors allow for excellent management of reaction temperatures, which is critical for many sensitive reactions. uni-muenchen.de

Handling of Hazardous Reagents: The small reaction volumes within a continuous flow system enhance safety when working with highly reactive or hazardous materials like organometallics. uni-muenchen.deacs.org

Scalability: Processes developed on a laboratory scale in continuous flow can often be scaled up for industrial production with high reproducibility. uni-muenchen.de

While a specific continuous flow synthesis for this compound is not detailed in the reviewed literature, the successful application of this technology to structurally similar propiophenones strongly suggests its feasibility. The synthesis would likely involve the reaction of a suitable fluorinated aromatic compound with a propanoylating agent under optimized flow conditions.

Synthesis of Specific this compound Derivatives

The functionalization of the this compound scaffold allows for the creation of a wide array of derivatives with tailored properties. The following subsections detail the synthesis of specific halogenated, alkylated, aryl-substituted, and chiral analogues, as well as the conversion of 4'-fluoropropiophenone into quinolone derivatives.

Synthesis of Halogenated this compound Analogues

Halogenated propiophenones are valuable intermediates in organic synthesis. The introduction of bromine atoms onto the this compound framework can be achieved through various bromination reactions.

Examples of Halogenated Derivatives:

4'-Bromo-2,2-dimethyl-3'-fluoropropiophenone: This compound features bromine, fluorine, and dimethyl substitution. matrixscientific.com

2,5'-Dibromo-2'-fluoropropiophenone: The synthesis of this di-brominated derivative would require controlled bromination of this compound.

The synthesis of such compounds generally involves electrophilic aromatic substitution, where a brominating agent is introduced to the fluorinated aromatic ring. The regioselectivity of the bromination is influenced by the directing effects of the existing substituents (the fluoro and propionyl groups). For the synthesis of 2,5'-dibromo-2'-fluoropropiophenone, a multi-step process might be necessary to achieve the desired substitution pattern, potentially involving the bromination of a pre-functionalized precursor. nih.gov

A general approach to bromination of fluorinated aromatic compounds involves the use of bromine in the presence of a Lewis acid catalyst or the use of other brominating agents like N-bromosuccinimide (NBS). google.comresearchgate.net

Synthesis of Alkylated this compound Derivatives

Alkylation of the propiophenone backbone can introduce additional stereocenters and modify the compound's steric and electronic properties.

Example of an Alkylated Derivative:

2,2-Dimethyl-3'-fluoropropiophenone: This derivative possesses a quaternary carbon center adjacent to the carbonyl group.

The synthesis of 2,2-dimethyl-3'-fluoropropiophenone can be envisioned through the α-alkylation of 3'-fluoropropiophenone. nih.gov This typically involves the formation of an enolate by treating the starting propiophenone with a strong base, followed by reaction with a methylating agent, such as methyl iodide. To achieve dimethylation, this process would be repeated.

| Derivative | Starting Material | Key Transformation |

| 2,2-Dimethyl-3'-fluoropropiophenone | 3'-Fluoropropiophenone | α-Dimethylation |

Synthesis of Aryl-Substituted Propiophenone Derivatives

The introduction of an additional aryl group can significantly alter the three-dimensional structure and potential biological activity of the propiophenone.

Examples of Aryl-Substituted Derivatives:

3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone

3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone prepchem.com

The synthesis of these derivatives likely involves a Friedel-Crafts type reaction or a coupling reaction. For instance, the synthesis of 3-(2,6-dimethylphenyl)-2'-fluoropropiophenone has been reported. bldpharm.comchemicalbook.com A plausible synthetic route could involve the reaction of a suitable fluorinated phenylpropanoyl chloride with a substituted benzene (e.g., m-xylene or p-xylene) in the presence of a Lewis acid catalyst.

| Derivative | Potential Synthetic Route |

| 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone | Friedel-Crafts acylation of 1,3-dimethylbenzene with 3-(4-fluorophenyl)propanoyl chloride |

| 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone | Friedel-Crafts acylation of 1,3-dimethylbenzene with 3-(4-fluorophenyl)propanoyl chloride |

Synthesis of Quinolone Derivatives from 4'-Fluoropropiophenone

Quinolones are an important class of heterocyclic compounds with a broad range of biological activities. nih.gov Several synthetic strategies exist for the construction of the quinolone ring system, and 4'-fluoropropiophenone can serve as a valuable precursor.

One common method for synthesizing 4-quinolones is the Conrad-Limpach-Knorr reaction, which involves the condensation of an aniline with a β-ketoester. mdpi.com Derivatives of 4'-fluoropropiophenone could be transformed into suitable β-ketoesters and then reacted with anilines to form the quinolone ring.

Another approach involves the reaction of 2-aminoaryl ketones with compounds that provide the remaining two carbons of the quinolone ring. For example, the iron(III)-catalyzed oxidative coupling of a 2-amino phenyl ketone with an alcohol or methyl arene can lead to the formation of 4-quinolones. nih.gov

General Synthetic Scheme for 4-Quinolones:

A tandem one-pot synthesis of 4-quinolones can be achieved from (Z)-β-chlorovinyl ketones. organic-chemistry.org These intermediates can be prepared from propiophenones. The process involves an intermolecular nucleophilic addition of an amine followed by an intramolecular SNAr reaction. organic-chemistry.org

Stereoselective Synthesis of Chiral Fluorinated Propiophenones

The introduction of chirality into fluorinated molecules is of great interest, as stereoisomers can exhibit different biological activities. mdpi.com The stereoselective synthesis of chiral fluorinated propiophenones can be approached through various asymmetric methodologies.

One strategy involves the stereoselective fluorination of a prochiral enolate or enol ether derived from a propiophenone. mdpi.com Chiral catalysts or auxiliaries can be employed to control the facial selectivity of the fluorinating agent.

Another approach is the use of biocatalysis. Enzymes can catalyze reactions with high stereoselectivity. For example, the synthesis of 2-fluoro-3-hydroxypropionic acid has been achieved using whole-cell biotransformation, demonstrating the potential of biocatalytic methods for preparing chiral fluorinated building blocks. nih.gov

The stereoselective synthesis of (Z)-2-fluoro-1-alkenyl(phenyl)iodonium salts has been reported, which can serve as precursors to various chiral fluorinated compounds. nih.gov These methods often rely on the use of chiral ligands or catalysts to induce asymmetry. researchgate.net

| Synthetic Approach | Description |

| Asymmetric Fluorination | Use of a chiral catalyst or auxiliary to direct the stereoselective addition of a fluorine atom to a prochiral propiophenone derivative. |

| Biocatalysis | Employment of enzymes to catalyze the formation of chiral fluorinated propiophenones with high enantiomeric excess. |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule that is elaborated into the desired chiral fluorinated propiophenone. |

Chemical Reactivity and Reaction Mechanisms of 2 Fluoropropiophenone

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2'-Fluoropropiophenone is dictated by its two primary functional groups: the aromatic ring and the carbonyl group. These sites allow for a range of electrophilic and nucleophilic reactions.

Nucleophilic Substitution Reactions of Halogen Atoms

The fluorine atom on the aromatic ring of this compound can participate in nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile displaces the halide on the aromatic ring. wikipedia.org Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of strong electron-withdrawing groups can render the ring electrophilic enough to react. masterorganicchemistry.com

The propiophenone (B1677668) group (-COCH2CH3) acts as a moderate electron-withdrawing group. Its position ortho to the fluorine atom is critical for activating the ring toward nucleophilic attack. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine, forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing carbonyl group helps to stabilize this intermediate, facilitating the subsequent elimination of the fluoride (B91410) ion to yield the substituted product. libretexts.org The rate of SNAr reactions is often dependent on the ability of substituents to stabilize this intermediate, with groups at the ortho and para positions having the most significant effect. masterorganicchemistry.comlibretexts.org

Reduction Reactions of the Carbonyl Group to Alcohols

The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(2-fluorophenyl)propan-1-ol. This transformation is a cornerstone of carbonyl chemistry and can be achieved using various reducing agents. pharmaguideline.com

Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are highly effective for this purpose. libretexts.org Both reagents serve as a source of hydride (H⁻), which acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.orgchemistrysteps.com The resulting alkoxide intermediate is then protonated during a workup step (or by the solvent in the case of NaBH4 in protic solvents) to give the final alcohol product. libretexts.org

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It selectively reduces aldehydes and ketones. youtube.comyoutube.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or THF. pharmaguideline.com It reduces ketones as well as less reactive carbonyl compounds like esters and carboxylic acids. libretexts.orgyoutube.com

The general mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide.

| Reducing Agent | Reactivity | Typical Solvents | Compatibility |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild; selective for aldehydes and ketones | Protic (Methanol, Ethanol, Water) | Tolerates esters, amides, carboxylic acids |

| Lithium Aluminum Hydride (LiAlH₄) | Strong; reduces most carbonyls | Aprotic (Diethyl ether, THF) | Reacts violently with protic solvents |

Oxidation Reactions to Carboxylic Acids and Other Derivatives

While the direct oxidation of a simple ketone like this compound to a carboxylic acid is not a standard transformation, related oxidative processes can yield derivatives. The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters. wikipedia.org This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. sigmaaldrich.comorganic-chemistry.org

The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl group, forming a Criegee intermediate. wikipedia.org This is followed by the migratory insertion of an oxygen atom. One of the carbon groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide. youtube.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the 2-fluorophenyl group has a higher migratory aptitude than the ethyl group. Therefore, the expected product of a Baeyer-Villiger oxidation would be ethyl 2-fluorobenzoate. This ester could then be hydrolyzed under acidic or basic conditions to yield 2-fluorobenzoic acid.

Unique Reactivity Attributed to Fluorine Substitution

The presence of the fluorine atom at the ortho position significantly influences the reactivity and conformational preferences of this compound. Fluorine's high electronegativity imparts strong inductive electron-withdrawal, which has several consequences. youtube.com

Activation of the Aromatic Ring: As discussed in section 3.1.1, the inductive effect of fluorine makes the aromatic ring more electron-deficient, thereby activating it for nucleophilic aromatic substitution. libretexts.org

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effect of the ortho-fluorine atom is transmitted through the aromatic ring to the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack compared to the non-fluorinated propiophenone. youtube.com

Conformational Control: Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that they exclusively adopt an s-trans conformation. This preference is driven by the electrostatic repulsion between the partially negative fluorine and the partially negative carbonyl oxygen atom. This fixed conformation can influence the molecule's ability to interact with reagents and catalysts, potentially affecting stereochemical outcomes of reactions.

Influence of Steric Hindrance on Reactivity (e.g., in 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone)

Steric hindrance plays a crucial role in determining the reactivity of carbonyl compounds. learncbse.in In a substituted derivative like 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone, the presence of two methyl groups on the α-carbon (the carbon adjacent to the carbonyl) creates significant steric bulk.

This steric crowding hinders the approach of nucleophiles to the electrophilic carbonyl carbon. byjus.com Reactions such as reduction by hydride reagents (e.g., NaBH₄) or addition of Grignard reagents would be significantly slower compared to the less hindered this compound. The bulky groups can destabilize the transition state as the hybridization of the carbonyl carbon changes from sp² (trigonal planar, 120° bond angles) to sp³ (tetrahedral, 109.5° bond angles), leading to increased steric strain. learncbse.in This effect is a classic example of how the size and number of alkyl groups adjacent to a reaction center can decrease reactivity. learncbse.innih.gov

Mechanistic Studies of Specific Reactions (e.g., Conia-ene/radical cyclization)

While this compound itself does not undergo these reactions, appropriately unsaturated derivatives can participate in powerful carbon-carbon bond-forming cyclization reactions.

Conia-ene Reaction: The Conia-ene reaction is an intramolecular thermal or Lewis acid-catalyzed cyclization of an unsaturated carbonyl compound containing an alkene or alkyne. organic-chemistry.orgwikipedia.org The reaction proceeds through the enol tautomer of the ketone, which then participates in a pericyclic ene-type reaction. wikipedia.orgjk-sci.com For a derivative of this compound to undergo this reaction, it would need an unsaturated chain of appropriate length attached at the α-position. The mechanism involves the formation of the enol, followed by a concerted 1,5-hydrogen shift and ring closure. organic-chemistry.org While traditional Conia-ene reactions require high temperatures, modern variants using metal catalysts (e.g., gold) can proceed under much milder conditions. chem-station.comacs.org

Radical Cyclization: An unsaturated derivative of this compound could also be a substrate for radical cyclization. These reactions are typically initiated by the formation of a radical, which then adds intramolecularly to a double or triple bond. acs.org For example, an α-keto radical could be generated from an α-bromo derivative via a single-electron transfer process. This radical could then undergo cyclization. acs.org Mn(III)-based oxidative free-radical cyclizations are a versatile method for such transformations, where an α-keto radical is formed and cyclizes onto a tethered alkene. acs.orgacs.orgsigmaaldrich.com The resulting cyclized radical is then oxidized to complete the catalytic cycle. These reactions are powerful tools for constructing complex cyclic and bicyclic systems. acs.org

Spectroscopic Characterization Methodologies in 2 Fluoropropiophenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 2'-Fluoropropiophenone in solution. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and conformation can be obtained.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is divided into two main regions: the aromatic region (protons on the fluorophenyl ring) and the aliphatic region (protons of the ethyl group).

The aromatic protons (H-3', H-4', H-5', H-6') typically appear downfield (higher ppm) due to the deshielding effect of the benzene (B151609) ring current. Their chemical shifts and multiplicities are further influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atom. The proton ortho to the fluorine (H-3') and the proton ortho to the acyl group (H-6') are expected to show complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

The aliphatic protons of the propionyl group consist of a methylene (B1212753) (-CH₂-) quartet and a methyl (-CH₃) triplet. The methylene protons are adjacent to the carbonyl group, which deshields them, causing them to appear at a lower field than the methyl protons. They are split into a quartet by the three neighboring methyl protons. The methyl protons are split into a triplet by the two neighboring methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6' | 7.8 - 7.9 | ddd | ³JHH ≈ 7.5, ⁴JHH ≈ 1.8, ⁴JHF ≈ 6.0 |

| H-5' | 7.5 - 7.6 | m | |

| H-3' | 7.2 - 7.3 | ddd | ³JHH ≈ 7.5, ⁴JHH ≈ 1.2, ³JHF ≈ 9.0 |

| H-4' | 7.1 - 7.2 | td | ³JHH ≈ 7.5, ⁴JHF ≈ 1.0 |

| -CH₂- (Methylene) | 2.9 - 3.1 | q | ³JHH ≈ 7.2 |

| -CH₃ (Methyl) | 1.1 - 1.3 | t | ³JHH ≈ 7.2 |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms. In proton-decoupled ¹³C NMR spectra of fluorinated compounds, the signals for carbon atoms near the fluorine atom are split into doublets due to carbon-fluorine coupling (JCF). magritek.comblogspot.com The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms, with one-bond couplings (¹JCF) being the largest. magritek.com

The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield. The carbon directly bonded to the fluorine (C-2') shows a large one-bond C-F coupling constant. Other aromatic carbons also exhibit smaller two-, three-, or four-bond couplings to fluorine. The aliphatic carbons of the ethyl group appear at the highest field (lowest ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are estimated values. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C=O | 199 - 202 | d | ⁴JCF ≈ 2-4 |

| C-2' | 160 - 163 | d | ¹JCF ≈ 245-255 |

| C-6' | 133 - 135 | d | ³JCF ≈ 2-4 |

| C-4' | 130 - 132 | d | ³JCF ≈ 8-10 |

| C-1' | 128 - 130 | d | ²JCF ≈ 20-25 |

| C-5' | 124 - 125 | d | ⁴JCF ≈ 3-5 |

| C-3' | 116 - 118 | d | ²JCF ≈ 20-25 |

| -CH₂- (Methylene) | 31 - 33 | s | |

| -CH₃ (Methyl) | 8 - 10 | s |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly observing the fluorine nucleus. huji.ac.il Since this compound contains a single, unique fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. alfa-chemistry.com The chemical shift of this signal is indicative of its electronic environment. For fluorine attached to an aromatic ring, the chemical shift typically falls within a well-defined range. ucsb.educolorado.edu The signal will appear as a multiplet due to coupling with nearby aromatic protons, primarily H-3' (³JHF) and H-6' (⁴JHF).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Predicted Multiplicity |

| Ar-F | -110 to -125 | m |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon atoms with their directly attached protons. It would be used to definitively link the proton signals of the -CH₂- and -CH₃ groups to their corresponding carbon signals. In the aromatic region, it would connect each protonated aromatic carbon signal to its specific proton signal, confirming their one-bond connectivity.

NMR spectroscopy can provide insight into the preferred conformation of the molecule, specifically the rotation around the single bond connecting the carbonyl group and the phenyl ring. For 2'-substituted acetophenones, which are structurally analogous to this compound, studies have shown a strong preference for an s-trans conformation. hmdb.ca In this arrangement, the carbonyl double bond is oriented away from the ortho-substituent (the fluorine atom).

This preference is driven by the minimization of steric and electrostatic repulsion between the carbonyl oxygen and the ortho-fluorine atom. Evidence for this conformation can be derived from through-space spin-spin couplings observed in NMR spectra between the fluorine atom and the protons or carbon of the acyl side chain. hmdb.ca Nuclear Overhauser Effect (NOE) experiments could also be used to probe the spatial proximity between the side-chain protons and the aromatic protons (specifically H-3'), which would differ significantly between the s-cis and s-trans conformers.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular weight: 152.17 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 152.

The fragmentation of propiophenone (B1677668) derivatives is typically dominated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage). The most prominent fragmentation pathway is expected to be the loss of the ethyl radical (•CH₂CH₃) to form the highly stable 2-fluorobenzoyl cation. Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment is also a common pathway for aromatic ketones.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 152 | [C₉H₉FO]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [C₇H₄FO]⁺ | α-cleavage: Loss of •C₂H₅ from M⁺˙ |

| 95 | [C₆H₄F]⁺ | Loss of CO from [C₇H₄FO]⁺ |

| 75 | [C₅H₄F]⁺ | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. nih.gov For this compound, the molecular formula is C₉H₉FO. chemimpex.com The theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O).

The calculated monoisotopic mass of this compound is 152.063736 Da. echemi.com An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows researchers to distinguish this compound from other compounds that may have the same nominal mass but different elemental formulas, thereby confirming the molecular formula with a high degree of confidence.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Atomic Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁶O | 15.994915 |

| ¹⁹F | 18.998403 |

| C₉H₉FO | 152.063738 |

Note: The calculated exact mass provides the basis for HRMS confirmation.

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is often coupled with mass spectrometry (ESI-MS). colostate.edu It is particularly useful for generating intact molecular ions from a sample solution with minimal fragmentation. colostate.edu In the analysis of this compound, ESI would typically be used to generate the protonated molecule, [M+H]⁺.

During the ESI process, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. colostate.edu For this compound (Molar Mass = 152.17 g/mol ), the resulting mass spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) corresponding to the protonated molecule, [C₉H₉FO + H]⁺, which would be approximately 153.0716. This technique confirms the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The key functional groups are the carbonyl group (C=O) of the ketone, the aromatic ring (C=C and C-H bonds), the alkyl chain (C-H bonds), and the carbon-fluorine bond (C-F).

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Appearance |

|---|---|---|---|

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 3000-2850 | C-H stretch | Alkane (CH₃, CH₂) | Medium |

| ~1715 | C=O stretch | Ketone (conjugated) | Strong, sharp |

| 1600-1450 | C=C stretch | Aromatic Ring | Medium to weak |

Note: These are approximate ranges and the exact position of the peaks can be influenced by the molecular environment.

The most prominent peak would be the strong, sharp absorption from the carbonyl (C=O) stretch, expected around 1715 cm⁻¹, characteristic of an aromatic ketone. vscht.cz The presence of bands in the 3100-3000 cm⁻¹ region would confirm the aromatic C-H bonds, while absorptions between 3000-2850 cm⁻¹ would indicate the aliphatic C-H bonds of the ethyl group. orgchemboulder.com The carbon-fluorine bond would produce a strong absorption in the fingerprint region, typically between 1300-1100 cm⁻¹. chemistrytalk.org

Ultraviolet (UV) Spectroscopy for Electronic Structure Analysis

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. msu.edu this compound contains a phenyl ring conjugated with a carbonyl group, which constitutes a chromophore that absorbs UV radiation.

The electronic transitions expected for this system are the π → π* and n → π* transitions. The π → π* transition, being of higher energy, is expected to result in a strong absorption band at a shorter wavelength. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is of lower energy and will appear as a weaker absorption at a longer wavelength. infn.it For propiophenone, which has a similar chromophoric system, the π → π* transition occurs at approximately 240 nm, while the weaker n → π* transition is observed around 320 nm. A similar absorption profile is expected for this compound, with a strong absorption maximum (λmax) likely in the range of 240-250 nm. For instance, the structurally related compound flurbiprofen (B1673479) exhibits a maximum absorbance at 247 nm. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. For this compound (C₉H₉FO), the theoretical elemental composition can be calculated based on its molecular weight of 152.17 g/mol .

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 71.04% |

| Hydrogen | H | 1.008 | 5.96% |

| Fluorine | F | 19.00 | 12.48% |

Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the proposed molecular formula and the purity of the sample.

Computational Chemistry and Theoretical Studies of 2 Fluoropropiophenone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the calculation of a molecule's electronic structure and related properties. nih.govaps.org By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous molecular properties can be derived. aps.org For 2'-Fluoropropiophenone, DFT calculations would provide a detailed understanding of its fundamental chemical characteristics.

Detailed research findings from DFT calculations on this compound are not readily found in scientific literature. However, a typical DFT analysis would yield data such as optimized molecular geometry, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Studies on other fluorinated ketones have utilized DFT to understand molecular conformation and electronic properties. acs.orgchemrxiv.org For instance, DFT calculations on fluorinated acetophenones have been used to investigate the energies of intermediates and transition states in photochemical reactions. chemrxiv.org A similar approach for this compound would clarify its electronic profile and reactivity.

Below is a table illustrating the types of molecular properties that would be determined through DFT calculations for this compound.

| Molecular Property | Description | Illustrative Value for a related Fluorinated Ketone |

| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, bond angles). | Data not available for this compound. |

| Dipole Moment | A measure of the net molecular polarity. | Data not available for this compound. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Data not available for this compound. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Data not available for this compound. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | Data not available for this compound. |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Data not available for this compound. |

Note: The values in this table are illustrative of the data types generated by DFT and are not actual calculated values for this compound, as such specific data is not available in the cited literature.

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the intricate step-by-step pathways of chemical reactions. nih.govresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby gaining a deep understanding of reaction kinetics and thermodynamics. nih.gov

For this compound, computational modeling could be used to investigate various reactions, such as its synthesis, oxidation, reduction, or degradation pathways. For example, modeling the mechanism of its formation could help optimize reaction conditions for higher yield and purity. Theoretical studies on the partial oxidation of related compounds like 1,3-propanediol have demonstrated the power of mechanistic modeling in distinguishing between different potential reaction pathways, such as free-radical versus concerted mechanisms. researchgate.net Similarly, computational studies of the reaction between HO₂ and n-propyl peroxy radicals have detailed complex potential energy surfaces with multiple pathways. nih.gov Applying these methods to this compound would involve calculating the Gibbs free energy profile for a proposed reaction, as illustrated in the hypothetical data table below.

| Reaction Coordinate Step | Structure | Relative Gibbs Free Energy (kcal/mol) | Description |

| 1 | Reactants (this compound + Reagent) | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | [Value] | Energy barrier for the first step |

| 3 | Intermediate 1 (INT1) | [Value] | A meta-stable species formed after TS1 |

| 4 | Transition State 2 (TS2) | [Value] | Energy barrier for the second step |

| 5 | Products | [Value] | Final products of the reaction |

Note: This table represents a hypothetical reaction pathway. Specific computational data for reactions involving this compound is not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how a molecule's chemical structure correlates with its biological activity or physical properties. oncodesign-services.com Computational SAR approaches use molecular descriptors—quantifiable features of a molecule—to build predictive models. oncodesign-services.com

While no specific SAR studies focused on this compound were identified, the principles of SAR could be applied to understand how structural modifications would affect its potential biological activity. For instance, if this compound were a scaffold for a series of potential enzyme inhibitors, SAR would explore how altering substituents on the phenyl ring or modifying the propiophenone (B1677668) side chain impacts its inhibitory potency. Studies on other substituted propiophenones have explored their SAR for different biological activities. researchgate.net Research on substituted 1,4-naphthoquinones has shown how various substitutions influence anticancer activity, demonstrating a typical SAR analysis. nih.gov

A computational SAR study on a series of this compound analogs would involve calculating various molecular descriptors and correlating them with an observed activity.

| Analog of this compound | Modification | LogP (Lipophilicity) | Polar Surface Area (Ų) | Biological Activity (e.g., IC₅₀ in µM) |

| Analog 1 | Parent (this compound) | [Value] | [Value] | [Value] |

| Analog 2 | Addition of a 4'-hydroxyl group | [Value] | [Value] | [Value] |

| Analog 3 | Replacement of 2'-fluoro with 2'-chloro | [Value] | [Value] | [Value] |

| Analog 4 | Extension of ethyl to propyl chain | [Value] | [Value] | [Value] |

Note: This table is a conceptual representation of a SAR study. The compounds and values are hypothetical, as specific SAR data for this compound is not available in the literature.

Simulations of Molecular Interactions and Binding Affinities

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule, or ligand, interacts with a macromolecular target, such as a protein or enzyme. acs.org Molecular docking predicts the preferred orientation of a ligand within a binding site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

For this compound, these simulations would be crucial for investigating its potential as a drug candidate or for understanding its mechanism of action if it targets a specific protein. The simulation would predict the binding pose, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and estimate the binding affinity, often expressed as a docking score or binding free energy. acs.org For example, molecular docking studies of fluorinated ketones as potential inhibitors of SARS-CoV 3CLpro have been used to understand their binding conformations in the active site. nih.gov Similarly, docking and MD simulations have been applied to explore the binding of fluorinated ketones to esterases, revealing a balance between reactivity and steric effects in determining inhibitory activity. ub.edu

A typical output from a molecular docking and MD simulation study for this compound binding to a hypothetical protein target is summarized below.

| Simulation Metric | Description | Finding for this compound |

| Docking Score (kcal/mol) | An estimation of the binding affinity; more negative values indicate stronger binding. | Data not available. |

| Key Interacting Residues | Amino acids in the protein's binding site that form significant interactions with the ligand. | Data not available. |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic, van der Waals). | Data not available. |

| RMSD (Å) from MD | Root Mean Square Deviation; measures the average change in displacement of atoms, indicating the stability of the complex over time. | Data not available. |

Note: The findings in this table are illustrative of the outputs from molecular simulation studies. No such studies have been published for this compound.

Applications of 2 Fluoropropiophenone in Advanced Chemical Synthesis

Building Block in Organic Synthesis

As a building block, 2'-Fluoropropiophenone provides chemists with a reactive and adaptable scaffold for constructing sophisticated molecular architectures. It is frequently employed in organic chemistry to create new compounds with specific, desired properties. The reactivity of its ketone functional group allows for a wide array of chemical transformations, making it an essential tool for synthetic chemists.

This compound is frequently utilized in the synthesis of complex organic molecules. Its structure allows for the introduction of various functional groups, which facilitates the development of novel and intricate chemical entities. Researchers appreciate the compound for its ability to enable complex organic transformations, often with enhanced stability and reactivity compared to similar non-fluorinated compounds. This utility is foundational in medicinal chemistry, chemical biology, and materials science, where the assembly of sophisticated molecular frameworks is essential for innovation.

The role of this compound as a precursor for other fluorinated compounds is particularly noteworthy. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug development, as it can profoundly influence the biological activity and pharmacokinetic properties of the final product. It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. Using a fluorinated building block like this compound from an early stage in a synthetic pathway is often more efficient than attempting to introduce fluorine later in the process. This approach is a hallmark of advanced organic synthesis, ensuring higher yields and cost-effectiveness in the production of new fluorinated pharmaceuticals, agrochemicals, and specialty chemicals.

Intermediate in Pharmaceutical Development

This compound is a key intermediate in the development and synthesis of various pharmaceuticals. researchgate.net The integration of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation. researchgate.net Consequently, precursors like this compound are invaluable in the pipeline of drug discovery.

This compound serves as a critical intermediate in the synthesis of analgesics and anti-inflammatory drugs. It is a member of the broader class of 2-arylpropionic acid derivatives (profens), which are a major group of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.netresearchgate.net These drugs are widely used for the symptomatic relief of conditions such as rheumatoid arthritis and osteoarthritis, where they alleviate pain and inflammation. wikipedia.org The fluorine atom in molecules derived from this compound can enhance the bioactivity and selectivity of the resulting drugs, making it a valuable asset in the development of new and improved anti-inflammatory agents. researchgate.netnih.gov

The development of novel antidepressant drugs frequently involves the synthesis of complex molecules where specific structural features are crucial for efficacy. Fluorine substitution has emerged as an indispensable strategy in modern pharmaceutical design, with about half of the most commercially successful drugs incorporating fluorine atoms. acs.org In the context of antidepressants, metal-catalyzed reactions are often employed to synthesize key structural motifs, including those found in selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov For example, the well-known antidepressant fluoxetine (B1211875) is a fluorinated compound whose synthesis involves fluorinated precursors. researchgate.netwilkes.eduekb.eg Researchers have actively designed and synthesized series of fluorine-containing analogues of known compounds, such as scopolamine, to evaluate their potential as new, rapid-acting antidepressants. acs.orgnih.gov These efforts underscore the importance of fluorinated building blocks in this therapeutic area. While direct synthesis pathways for current antidepressants starting from this compound are not explicitly detailed, its role as a versatile fluorinated precursor makes it a highly relevant intermediate for the discovery and development of next-generation antidepressant molecules. nih.govacs.org

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 446-22-0 | rsc.orgresearchgate.netacs.org |

| Molecular Formula | C₉H₉FO | researchgate.netacs.org |

| Molecular Weight | 152.17 g/mol | acs.org |

| Appearance | Colorless to light orange to yellow clear liquid | acs.org |

| Boiling Point | 89 - 91 °C / 12 mmHg; 95-99 °C / 19 mmHg | rsc.orgacs.org |

| Density | ~1.1 g/cm³ | researchgate.net |

| Refractive Index | n20/D 1.5043 | rsc.org |

| Solubility | Soluble in chloroform (B151607), methanol (B129727). Not miscible in water. | rsc.orgresearchgate.net |

Table 2: Applications in Chemical Synthesis This table outlines the primary roles of this compound in synthesis as discussed in the article.

| Application Area | Specific Role | Key Importance |

|---|---|---|

| Organic Synthesis | Building Block | Enables the construction of complex and novel molecular architectures. |

| Precursor | Provides a fluorinated scaffold for creating new fluorine-containing compounds. | |

| Pharmaceutical Development | Intermediate | Crucial for the synthesis of analgesics and anti-inflammatory agents (NSAIDs). |

Investigated for Potential Biological Activity (e.g., Anticancer, Antimicrobial)

While this compound itself is not typically the active agent, its derivatives have been the subject of investigation for their potential biological activities. The incorporation of the 2-fluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, a strategy often employed in drug discovery.

Research into the antineoplastic properties of propiophenone (B1677668) derivatives has shown some promise. For instance, a series of α-methyl-β-alkylaminopropiophenone derivatives demonstrated potent antineoplastic effects in both in vitro and in vivo studies. These compounds were found to inhibit the growth of various murine and human cancer cell lines. The mode of action for one of the derivatives was determined to be the reduction of purine (B94841) de novo synthesis and IMP dehydrogenase activity, crucial pathways for DNA synthesis in cancer cells.

In the realm of antimicrobial research, the focus has been on compounds synthesized from fluorinated precursors. For example, studies on fluorobenzoylthiosemicarbazides and their cyclic analogues have demonstrated antibacterial activity against Gram-positive bacteria. The antimicrobial efficacy of such compounds is often influenced by the substitution pattern on the aromatic ring, highlighting the role of fluorinated synthons like this compound in developing new antimicrobial candidates. The presence of a fluorine atom can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate bacterial cell membranes.

| Compound Class | Investigated Activity | Key Findings |

| α-methyl-β-alkylaminopropiophenone derivatives | Anticancer | Potent cytotoxicity against various cancer cell lines; mechanism involves inhibition of DNA synthesis pathways. |

| Fluorobenzoylthiosemicarbazides | Antimicrobial | Activity against Gram-positive bacteria; efficacy is dependent on the substitution pattern. |

Design of Pharmacophores in Medicinal Chemistry

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target and elicit a biological response. The 2'-fluorophenyl moiety of this compound can be a key component of a pharmacophore in the design of new therapeutic agents. The fluorine atom, with its high electronegativity and small size, can act as a hydrogen bond acceptor and can also form favorable interactions with aromatic rings in a biological target.

Applications in Agrochemical Research

This compound is a valuable intermediate in the synthesis of modern agrochemicals, including herbicides and insecticides. The inclusion of fluorine in these molecules can lead to increased efficacy, altered selectivity, and improved metabolic stability in the environment.

Building Block for Herbicides and Insecticides

The development of effective and selective herbicides is crucial for modern agriculture. This compound can serve as a precursor in the synthesis of various herbicidal compounds. For instance, certain fluorophenoxyphenoxypropionates, a class of herbicides, can potentially be synthesized using intermediates derived from fluorinated propiophenones. These herbicides are known to be effective against a range of grass weeds in broadleaf crops.

In the field of insecticide development, fluorine-containing compounds have also demonstrated significant potential. The synthesis of novel insecticides often involves the incorporation of fluorinated aromatic rings to enhance their potency and spectrum of activity. While specific commercial insecticides directly synthesized from this compound are not widely publicized, its role as a versatile fluorinated building block makes it a candidate for the development of new insecticidal molecules.

Contributions to Material Science

The unique properties imparted by the fluorine atom make this compound a valuable component in the synthesis of advanced materials, particularly polymers and coatings. Fluorinated materials are known for their high thermal stability, chemical resistance, and low surface energy.

Enhancement of Polymer and Coating Performance

The incorporation of this compound into polymer structures can lead to materials with enhanced performance characteristics. Fluorinated polymers often exhibit improved durability, weather resistance, and reduced flammability. In the context of coatings, the presence of fluorine can result in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent), leading to applications in anti-graffiti and easy-to-clean coatings. The low surface energy of fluorinated polymers also contributes to their use in non-stick coatings. While the direct polymerization of this compound is not a common application, it can be chemically modified to create fluorinated monomers suitable for polymerization.

Development of New Materials with Specific Functionalities

The synthesis of new materials with tailored properties is a key area of research in material science. This compound can be utilized as a starting material for the creation of functional materials with specific electronic, optical, or surface properties. For example, the introduction of the 2-fluorophenyl group can influence the refractive index and dielectric constant of a material, which is important for applications in optics and electronics. The reactivity of the ketone group in this compound allows for a variety of chemical transformations, enabling the synthesis of a diverse range of fluorinated molecules that can be incorporated into novel material architectures.

| Application Area | Contribution of this compound | Resulting Properties/Functionalities |

| Polymer Science | Precursor to fluorinated monomers | Enhanced thermal stability, chemical resistance, hydrophobicity, oleophobicity |

| Coating Technology | Component in coating formulations | Non-stick surfaces, anti-graffiti properties, weather resistance |

| Advanced Materials | Building block for functional molecules | Modified optical and electronic properties |

Use in Analytical Chemistry as a Standard

In the field of analytical chemistry, this compound serves as a reference standard. chemimpex.com Reference standards are highly characterized materials used to help ensure the accuracy and reliability of analytical tests. usp.orgsigmaaldrich.com The use of a standard like this compound allows researchers and quality control analysts to calibrate instrumentation, validate analytical methods, and ensure that results are consistent and reproducible. chemimpex.com

The process of pharmaceutical development and manufacturing, for instance, requires rigorous testing of chemical compounds. sigmaaldrich.com Using a well-characterized standard is crucial for achieving conclusive and reliable results. sigmaaldrich.com In this context, this compound can be used in various analytical techniques, such as chromatography, to accurately identify and quantify substances in a sample. chemimpex.com Its stability and known properties make it a reliable benchmark for these analytical procedures. chemimpex.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 446-22-0 |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid |

| Boiling Point | 89 - 91 °C at 12 mmHg |

| Density | 1.102 - 1.11 g/mL |

| Refractive Index | 1.504 - 1.506 @ 20°C |

| Solubility | Soluble in chloroform and methanol. Not miscible in water. |

| Flash Point | 79 °C (174 °F) |

Applications in the Flavor and Fragrance Industry

This compound also finds application in the flavor and fragrance industry. chemimpex.com This sector relies on a diverse palette of chemical compounds to create unique and appealing scents and tastes for a wide array of consumer products. sigmaaldrich.comanton-paar.com this compound is utilized in the formulation of both flavoring agents and fragrances. chemimpex.com Its specific chemical structure contributes to the development of novel sensory profiles in these products. chemimpex.com

Advanced Topics and Future Research Directions

Exploration of Novel Biological Activities and Mechanisms of Action

The introduction of a fluorine atom onto the propiophenone (B1677668) scaffold at the 2'-position significantly alters its electronic properties, enhancing its potential for various biological activities. chemimpex.com This modification can influence the molecule's stability, reactivity, and ability to interact with biological targets. chemimpex.com While 2'-Fluoropropiophenone itself is primarily known as a synthetic intermediate, its core structure is a valuable starting point for the exploration of novel therapeutic agents. chemimpex.com

The efficacy of a drug is fundamentally linked to its interaction with biological targets like enzymes and receptors. The fluorine atom in this compound can play a crucial role in these interactions. Fluorine's high electronegativity can lead to stronger binding affinities through the formation of hydrogen bonds and other electrostatic interactions with amino acid residues in the active site of a target protein.

Research into fluorinated compounds has shown that they can serve as effective enzyme inhibitors. For instance, analogues of aminopterin (B17811) with a fluorine substitution have been evaluated as inhibitors of dihydrofolate reductase. nih.gov Specifically, a 2'-fluoro substituted analogue demonstrated binding affinity comparable to the parent compound. nih.gov This suggests that molecules derived from a this compound scaffold could be designed to target specific enzymes. The study of how these fluorinated compounds interact with their targets often involves techniques like UV spectral shifts to confirm normal binding patterns. nih.gov

Future research could focus on designing derivatives of this compound to target a wide range of enzymes and receptors. The strategic placement of the fluorine atom can be used to modulate binding selectivity and potency, opening avenues for developing novel therapeutics.

Cellular signaling pathways are complex networks that regulate cellular processes, and their disruption is often implicated in disease. nih.gov The ability of small molecules to modulate these pathways is a cornerstone of modern pharmacology. While direct studies on this compound's effect on signaling pathways are not extensively documented, the broader class of fluorinated compounds has shown the potential to influence these cascades.

For example, 2'-Fluoro-modified RNAs have been shown to activate cytoplasmic RNA-sensing pattern recognition receptors (PRRs), which in turn triggers signaling pathways like the RIG-I pathway, leading to innate immune activation and cell death in cancer cells. nih.gov Although this involves a different molecular context, it highlights the principle that 2'-fluoro modifications can be a powerful tool to modulate biological signaling. The disruption of normal signaling, whether through mutations or altered external signals, contributes to the development of diseases like leukemia by affecting proliferation, differentiation, and apoptosis. nih.gov

Future investigations could explore how this compound-based compounds might influence key signaling pathways implicated in diseases such as cancer or inflammation, including the JAK/STAT, RAS/Raf/MEK/ERK, and PI3K/AKT pathways. nih.gov

The study of enzyme inhibition is a critical area of drug discovery. Fluorinated compounds are of particular interest due to fluorine's unique properties. The small size of the fluorine atom allows it to often be accepted by enzyme active sites, while its strong electron-withdrawing nature can be exploited to create potent inhibitors. researchgate.net

Alpha-fluorinated ketones, a class to which derivatives of this compound belong, can act as transition-state analogue inhibitors for enzymes like chymotrypsin. nih.gov The degree of fluorination has been shown to correlate with both the compound's hydration state and its inhibitory potency (Ki). nih.gov Research on other fluorinated molecules has demonstrated their ability to inhibit a variety of enzymes, including dihydrofolate reductase and thymidylate synthetase. nih.govresearchgate.net For example, studies on 2'- and 3'-fluoroaminopterin (B1664136) revealed their inhibitory effects on dihydrofolate reductase from various species. nih.gov

| Compound | Relative Binding Affinity vs. Aminopterin | Observed Cytotoxicity |

|---|---|---|

| 2'-Fluoroaminopterin | Essentially the same | Equivalent to parent drug |

| 3'-Fluoroaminopterin | Two- to threefold tighter | Twice as toxic as parent drug |

This table summarizes findings on fluorinated aminopterin analogues, suggesting the potential for 2'-fluoro-substituted compounds in enzyme inhibition. nih.gov

Future work should involve screening libraries of this compound derivatives against a panel of therapeutically relevant enzymes to identify novel inhibitors.

Development of Dual- or Multi-Target Drugs Utilizing this compound Scaffolds

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov This has led to a shift from the "one-target, one-drug" paradigm towards the development of multi-target drugs that can modulate several targets simultaneously. nih.govdovepress.com This approach can offer improved efficacy and a reduced likelihood of drug resistance. researchgate.net

The this compound scaffold represents a versatile starting point for designing such multi-target agents. The field of polypharmacology is increasingly utilizing artificial intelligence (AI) and machine learning to design chemical structures that can interact with multiple therapeutic targets. nih.govnih.govresearchgate.net These methods can generate novel molecular scaffolds, including those with diverse arrangements of rings and atoms, which could be adapted from the this compound base. nih.gov

A strategy for creating dual-target drugs involves combining pharmacophores—the essential features of a molecule that bind to a specific target. rsc.org The this compound structure could serve as a core onto which different pharmacophoric elements are added to achieve affinity for two or more distinct targets. For instance, researchers have successfully designed compounds to interact with both the adenosine (B11128) A2a receptor (ADORA2A) and phosphodiesterase 4D (PDE4D), two targets relevant to bronchial asthma. nih.govresearchgate.net

Future research should leverage computational methods to design and synthesize this compound derivatives with precisely tuned activities against multiple targets relevant to a specific disease. rsc.orgarxiv.org

Investigation of Stereochemical Aspects in Biological and Chemical Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is paramount in biological systems. libretexts.org Enzymes and receptors are themselves chiral, meaning they can differentiate between the stereoisomers (enantiomers or diastereomers) of a ligand. libretexts.org As a result, different stereoisomers of a drug can have vastly different biological activities. nih.gov